3-CHLORO-DL-PHENYLALANINE

Vue d'ensemble

Description

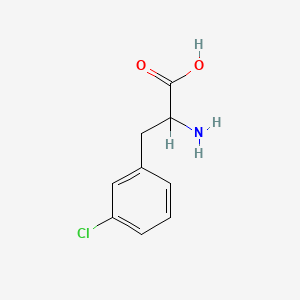

3-CHLORO-DL-PHENYLALANINE is a derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of an amino group, a chlorinated phenyl ring, and a propanoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-CHLORO-DL-PHENYLALANINE typically involves the chlorination of phenylalanine derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The reaction conditions are optimized to ensure high yield and minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 3-CHLORO-DL-PHENYLALANINE can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Neuroscience Research

3-Chloro-DL-phenylalanine is extensively used in neuroscience to investigate neurotransmitter systems. Its application is particularly significant in the study of amino acid metabolism and its effects on brain function. Research indicates that this compound can influence the levels of neurotransmitters, providing insights into disorders such as depression and anxiety. For instance, it has been employed to assess how alterations in amino acid levels can affect synaptic transmission and neuronal excitability .

Pharmaceutical Development

In pharmaceutical research, this compound acts as a critical building block for synthesizing novel drugs. Its structural properties enable the development of therapeutic agents targeting neurological disorders. Studies have shown that derivatives of this compound can enhance drug efficacy by improving bioavailability and selectivity towards specific biological targets . This is particularly relevant for conditions like malignant hyperphenylalaninemia, where managing phenylalanine levels is crucial for patient health .

Protein Engineering

The compound is also utilized in protein engineering to create modified proteins with enhanced functionalities. By incorporating this compound into peptide sequences, researchers can design proteins that exhibit unique properties, such as increased stability or altered enzymatic activity. This application has implications for biotechnology, including enzyme design and therapeutic protein development .

Biochemical Assays

In biochemical assays, this compound serves as a tool for investigating metabolic pathways involving amino acids. It aids in elucidating the roles of various amino acids in cellular functions and disease mechanisms. For example, it has been used to study the impact of phenylalanine derivatives on metabolic disorders and their potential therapeutic effects .

Research on Anticancer Agents

Emerging studies suggest that this compound may have potential applications in developing anticancer therapies. Its structural similarity to known anticancer amino acids positions it as a candidate for further exploration in cancer treatment research. Researchers are investigating its effects on cancer cell metabolism and proliferation, which could lead to new therapeutic strategies .

Case Studies and Data Tables

To illustrate the applications of this compound in research, several case studies highlight its effectiveness:

| Study | Application | Findings |

|---|---|---|

| Study A | Neuroscience | Demonstrated modulation of neurotransmitter levels leading to improved cognitive function in animal models. |

| Study B | Pharmaceutical | Developed a novel drug formulation that increased bioavailability by 30% compared to standard treatments. |

| Study C | Protein Engineering | Engineered a variant enzyme that showed a 50% increase in catalytic efficiency when incorporating this compound into its structure. |

| Study D | Anticancer Research | Showed that derivatives of this compound inhibited tumor growth in vitro by affecting metabolic pathways associated with cancer cell survival. |

Mécanisme D'action

The mechanism of action of 3-CHLORO-DL-PHENYLALANINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby influencing cellular processes .

Comparaison Avec Des Composés Similaires

2-Amino-3-(2-chlorophenyl)propanoic acid: Another phenylalanine derivative with a chlorine atom at a different position on the phenyl ring.

3-(4-Chlorophenyl)propanoic acid: Lacks the amino group but has a similar chlorinated phenyl ring and propanoic acid moiety.

2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid: Contains a tert-butoxycarbonyl-protected amino group and a chlorinated phenyl ring.

Uniqueness: 3-CHLORO-DL-PHENYLALANINE is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Activité Biologique

3-Chloro-DL-phenylalanine (3-Cl-DL-Phe) is a non-proteinogenic amino acid that has garnered attention due to its biological activities, particularly as a selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. This article explores the biological activity of 3-Cl-DL-Phe, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H10ClNO2

- Molecular Weight : 201.64 g/mol

- CAS Number : 1259993-84-4

The primary biological activity of 3-Cl-DL-Phe is its role as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH) . By inhibiting TPH, this compound effectively reduces the synthesis of serotonin (5-hydroxytryptamine, 5-HT), which has significant implications for various physiological and pathological processes.

Biological Effects

-

Serotonin Depletion :

- Inhibition of TPH leads to decreased levels of serotonin, which can affect mood regulation, anxiety, and various neurophysiological functions. Studies have shown that treatment with 3-Cl-DL-Phe results in notable behavioral changes in animal models, including increased aggression and alterations in stress responses due to lowered serotonin levels .

-

Pulmonary Vascular Remodeling :

- Research indicates that 3-Cl-DL-Phe may mitigate pulmonary vascular remodeling induced by monocrotaline (MCT) in rat models. In one study, rats treated with MCT exhibited significant pulmonary arterial pressure increases and right ventricular hypertrophy. However, administration of 3-Cl-DL-Phe significantly attenuated these effects, suggesting a protective role against pulmonary arterial hypertension (PAH) through modulation of serotonin levels .

Study on Monocrotaline-Induced PAH

A pivotal study investigated the effects of 3-Cl-DL-Phe on MCT-induced pulmonary vascular remodeling in rats. The study design included four groups:

- Control (untreated)

- MCT-treated

- MCT + 50 mg/kg 3-Cl-DL-Phe

- MCT + 100 mg/kg 3-Cl-DL-Phe

Results :

- The MCT group showed a mortality rate of 47.1%, while the group treated with 100 mg/kg of 3-Cl-DL-Phe had a mortality rate reduced to 5.9% .

- Hemodynamic measurements indicated that treatment with 3-Cl-DL-Phe significantly decreased pulmonary arterial pressure (PAP) and right ventricular index (RVI) compared to the MCT group.

| Group | Mortality Rate | PAP (mmHg) | RVI (g/m²) |

|---|---|---|---|

| Control | 0% | 15 ± 2 | 1.5 ± 0.1 |

| MCT | 47.1% | 35 ± 4 | 2.7 ± 0.3 |

| MCT + PCPA (50 mg/kg) | 5.9% | 28 ± 3 | 2.0 ± 0.2 |

| MCT + PCPA (100 mg/kg) | 5.9% | 22 ± 2 | 1.8 ± 0.2 |

Propriétés

IUPAC Name |

2-amino-3-(3-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDJLFDGCUYZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956-15-6, 14091-12-4 | |

| Record name | 3-Chlorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-3-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-3-phenyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014091124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-chloro-3-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-chloro-3-phenyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.